molecular formula C24H25N3O6 B11012413 9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B11012413
M. Wt: 451.5 g/mol
InChI Key: XQGLCSQBUIXVMD-UHFFFAOYSA-N
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Description

9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic synthesis

    Formation of the Isoindoloquinazoline Core: This step often involves the cyclization of a suitable precursor, such as an aniline derivative, with a phthalic anhydride or a similar compound under acidic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Morpholin-4-yl Group: The morpholin-4-yl group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoindoloquinazoline core is replaced by the morpholin-4-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions where functional groups are attached.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions could introduce a variety of new functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, where it could inhibit key enzymes or signaling pathways.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, where its unique chemical properties could impart desirable characteristics.

Mechanism of Action

The mechanism of action of 9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione: Lacks the morpholin-4-yl group, which may alter its biological activity and chemical reactivity.

    6-[3-(Morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione: Lacks the dimethoxy groups, which could affect its solubility and interaction with molecular targets.

Uniqueness

The presence of both the dimethoxy groups and the morpholin-4-yl substituent in 9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione makes it unique

Properties

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

9,10-dimethoxy-6-(3-morpholin-4-yl-3-oxopropyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C24H25N3O6/c1-31-18-8-7-16-20(21(18)32-2)24(30)27-17-6-4-3-5-15(17)23(29)26(22(16)27)10-9-19(28)25-11-13-33-14-12-25/h3-8,22H,9-14H2,1-2H3

InChI Key

XQGLCSQBUIXVMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)N5CCOCC5)OC

Origin of Product

United States

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